molecular formula C44H86NO7P B12090532 1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine

1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine

Cat. No.: B12090532
M. Wt: 772.1 g/mol
InChI Key: DSWOVBIRJNAJAF-MKQSQOIWSA-N
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Description

1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine is a complex lipid molecule belonging to the class of glycerophospholipids. It is characterized by the presence of a long-chain unsaturated fatty acid, oleic acid, and a phosphocholine head group. This compound is significant in various biological processes and is a key component of cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with oleic acid, followed by the introduction of the phosphocholine group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The final product is purified using techniques like column chromatography to ensure high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphatidylation processes. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with various membrane proteins and receptors, modulating their activity and affecting cellular signaling pathways. The compound’s unsaturated fatty acid chains allow for greater flexibility and fluidity in the membrane, which is crucial for proper cell function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of an unsaturated fatty acid and a phosphocholine head group. This structure imparts distinct biophysical properties, such as enhanced membrane fluidity and specific interactions with membrane proteins, making it a valuable compound for various applications .

Properties

Molecular Formula

C44H86NO7P

Molecular Weight

772.1 g/mol

IUPAC Name

[3-[(E)-octadec-1-enoxy]-2-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,36,39,43H,6-20,22,24-35,37-38,40-42H2,1-5H3/b23-21+,39-36+

InChI Key

DSWOVBIRJNAJAF-MKQSQOIWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C/OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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